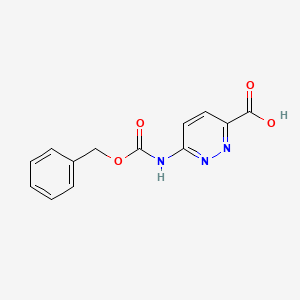

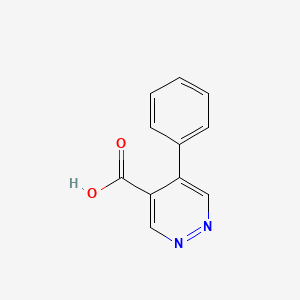

Ácido 6-(Cbz-amino)-3-piridazinocarboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Cbz-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 6-position. The Cbz group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Aplicaciones Científicas De Investigación

6-(Cbz-amino)-3-pyridazinecarboxylic acid is used in various scientific research applications, including:

Peptide Synthesis: The Cbz group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling reactions.

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those involving pyridazine derivatives.

Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable amide bonds.

Mecanismo De Acción

Target of Action

The compound contains aCbz-protected amino group , which is commonly used in organic synthesis . The Cbz (or benzyloxycarbonyl) group is a type of protecting group used to shield reactive amino groups during chemical reactions .

Mode of Action

The mode of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid involves the interaction of the compound with its targets via the Cbz-protected amino group. This group is stable under various reaction conditions and can be selectively removed by a variety of mild methods . This allows the amino group to participate in subsequent reactions without being altered, thereby enabling the compound to interact with its targets effectively .

Biochemical Pathways

It’s known that cbz-protected amines are often used in the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

The presence of the cbz-protected amino group may influence these properties, as the protection and deprotection of amino groups can impact the compound’s bioavailability .

Result of Action

The compound’s ability to participate in the synthesis of amides suggests it could play a role in the formation of peptide bonds, which are essential for protein structure and function .

Action Environment

The action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid can be influenced by various environmental factors. For instance, the stability of the Cbz-protected amino group can be affected by the pH and temperature of the reaction environment . Furthermore, the compound’s efficacy and stability can be influenced by the presence of other functional groups and reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cbz-amino)-3-pyridazinecarboxylic acid typically involves the protection of the amino group with a Cbz group followed by the introduction of the carboxylic acid group. One common method involves the reaction of 6-amino-3-pyridazinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is 6-(Cbz-amino)-3-pyridazinecarboxylic acid .

Industrial Production Methods

Industrial production methods for 6-(Cbz-amino)-3-pyridazinecarboxylic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Cbz-amino)-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

Amidation: The carboxylic acid group can react with amines to form amides.

Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Common Reagents and Conditions

Hydrogenation: Pd-C, H2

Amidation: DCC or EDC, amines

Esterification: Alcohols, acid catalysts

Major Products

Hydrogenation: Free amine

Amidation: Amides

Esterification: Esters

Comparación Con Compuestos Similares

Similar Compounds

6-(Boc-amino)-3-pyridazinecarboxylic acid: Similar to 6-(Cbz-amino)-3-pyridazinecarboxylic acid but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

6-(Fmoc-amino)-3-pyridazinecarboxylic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

6-(Cbz-amino)-3-pyridazinecarboxylic acid is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required. The Cbz group is also orthogonal to other common protecting groups like Boc and Fmoc, allowing for complex synthetic strategies.

Propiedades

IUPAC Name |

6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFWTVOPDZLMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

iodonium triflate](/img/structure/B598164.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)